molecular formula C15H18N2O2 B13059480 Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate CAS No. 1638760-90-3

Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate

Cat. No.: B13059480
CAS No.: 1638760-90-3
M. Wt: 258.32 g/mol
InChI Key: ZVQBCFVVLHPLRP-UHFFFAOYSA-N
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Description

Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate is a complex organic compound that features a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by bases such as cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and high-throughput screening can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration . This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific signaling pathways makes it a valuable compound for medicinal chemistry research.

Properties

CAS No.

1638760-90-3

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-11-10-12-6-5-9-16-13(12)17(11)15(14(18)19-2)7-3-4-8-15/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

ZVQBCFVVLHPLRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3(CCCC3)C(=O)OC)N=CC=C2

Origin of Product

United States

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